molecular formula C22H20N2O5S B12437565 4-[(1E)-2-{2-[N-(4-methoxybenzenesulfonyl)acetamido]phenyl}ethenyl]pyridin-1-ium-1-olate

4-[(1E)-2-{2-[N-(4-methoxybenzenesulfonyl)acetamido]phenyl}ethenyl]pyridin-1-ium-1-olate

Número de catálogo: B12437565
Peso molecular: 424.5 g/mol
Clave InChI: OCKHRKSTDPOHEN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Crystallographic Characterization via X-Ray Diffraction

X-ray diffraction studies reveal that the compound crystallizes in a monoclinic or related space group with one molecule per asymmetric unit. The crystal structure confirms the zwitterionic nature, with the pyridinium nitrogen positively charged and the oxygen on the pyridin-1-ium-1-olate negatively charged.

The crystallographic data show well-defined bond lengths and angles consistent with the expected resonance structures. The ethenyl double bond length is typical for a C=C bond (~1.34 Å), while the amide C=O bond length is around 1.23 Å, indicating strong double-bond character. The sulfonyl sulfur is tetrahedrally coordinated with S=O bond lengths near 1.43 Å.

The molecule packs in the crystal lattice forming one-dimensional hydrogen-bonded chains via the acetamido NH and carbonyl oxygen groups. The planar aromatic systems engage in π-π stacking interactions, contributing to the stabilization of the crystal structure. The interplanar distances in these π-π interactions are approximately 3.3 to 3.5 Å, typical for aromatic stacking.

Tautomeric Equilibria in Pyridinium-Olate Systems

Pyridinium-olate systems such as this compound exhibit tautomeric equilibria between the zwitterionic form and potential neutral tautomers involving proton transfer between the nitrogen and oxygen atoms. The equilibrium is influenced by solvent polarity, temperature, and intermolecular interactions.

Studies on similar heterocyclic systems indicate that the zwitterionic pyridinium-olate form is generally stabilized in the solid state due to strong intramolecular charge separation and hydrogen bonding. The keto-enol type tautomerism observed in analogous systems suggests that the enol (olate) form predominates under conditions favoring hydrogen bonding and charge stabilization.

Electron-withdrawing substituents like the sulfonyl group can shift the tautomeric equilibrium by increasing acidity at the amide NH, favoring the zwitterionic form. Conversely, electron-donating groups such as the methoxy substituent may stabilize the enol tautomer by enhancing electron density on the aromatic ring.

Intermolecular Interactions in Solid-State Packing

In the solid state, the compound exhibits a complex network of intermolecular interactions that govern its packing and stability. Key interactions include:

  • Hydrogen bonding: The acetamido NH forms hydrogen bonds with carbonyl or sulfonyl oxygen atoms of neighboring molecules, creating one-dimensional chains or ladder-like motifs within the crystal lattice.

  • π-π stacking: The planar pyridinium and phenyl rings participate in offset π-π interactions with centroid-to-centroid distances around 3.3–3.5 Å, contributing to layered packing arrangements.

  • Dipole-dipole interactions: The zwitterionic nature leads to strong electrostatic attractions between positively charged pyridinium and negatively charged pyridin-1-olate moieties of adjacent molecules.

  • C–H···O contacts: Weak hydrogen bonds involving aromatic or aliphatic C–H groups and oxygen atoms further stabilize the packing.

These interactions collectively result in a well-organized three-dimensional supramolecular architecture, with layers or chains arranged to maximize hydrogen bonding and aromatic stacking, enhancing crystal stability.

Data Table: Selected Bond Lengths and Angles from X-Ray Diffraction

Bond/Angle Value (Å or °) Description
C=C (ethenyl double bond) ~1.34 Å Trans double bond in ethenyl bridge
C=O (amide carbonyl) ~1.23 Å Amide carbonyl bond length
S=O (sulfonyl group) ~1.43 Å Sulfur-oxygen double bond
Pyridinium N–C (ring bond) ~1.35 Å Pyridinium nitrogen-carbon bond
π-π stacking interplanar distance 3.3–3.5 Å Distance between aromatic planes
Hydrogen bond N–H···O distance 1.8–2.0 Å Hydrogen bond length

This data reflects typical values consistent with the zwitterionic structure and strong intermolecular interactions observed in the crystal.

Propiedades

IUPAC Name

N-(4-methoxyphenyl)sulfonyl-N-[2-[2-(1-oxidopyridin-1-ium-4-yl)ethenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKHRKSTDPOHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de HMN-214 implica varios pasos clave:

    Reacción de Wittig: La reacción entre bromuro de 2-nitrobenciltrifenilfosfonio y piridina-4-carboxaldehído proporciona el aducto de olefina como una mezcla de isómeros geométricos.

    Reducción: El grupo nitro se reduce utilizando cloruro de estaño(II) para aislar el isómero E deseado.

    Condensación: Un enfoque alternativo implica la condensación de 2-nitrobenzaldehído y 4-picolina en anhídrido acético en reflujo para proporcionar la E-olefina, que posteriormente se reduce con cloruro de estaño(II) a la anilina deseada.

    Acilación: La amina se acila con cloruro de 4-metoxibencenosulfonilo en piridina para dar la sulfonamida.

    Oxidación: El anillo de piridina se oxida al correspondiente N-óxido utilizando ácido peracético a 70 °C.

    Acetilación: El nitrógeno de la sulfonamida finalmente se acetila en anhídrido acético hirviendo.

Métodos de producción industrial

La producción industrial de HMN-214 sigue rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El compuesto se muele finamente y se suspende en una solución de metilcelulosa 4000 al 0,5 % para hacer una suspensión de 3 mg/ml para administración oral .

Análisis De Reacciones Químicas

Sulfonamide Formation

The sulfonamide group is synthesized via nucleophilic substitution between 4-methoxybenzenesulfonyl chloride and an acetamide-containing aniline derivative. This reaction typically proceeds in dichloromethane or THF under basic conditions (e.g., triethylamine) at 0–25°C .
Reaction:

Ar NH2+Ts ClBaseAr NH Ts+HCl\text{Ar NH}_2+\text{Ts Cl}\xrightarrow{\text{Base}}\text{Ar NH Ts}+\text{HCl}

Conditions:

  • Yield: 75–85%

  • Purity: >95% (HPLC)

Ethenyl Bridge Formation

The ethenyl linker is introduced via a Heck cross-coupling reaction between a brominated pyridinium olate and a styrene derivative. Palladium catalysts (e.g., Pd(PPh3_3
)4_4
) and polar aprotic solvents (DMF or DMSO) are employed .
Reaction:

Py Br+CH2=CH ArPd catalystPy CH CH Ar+HBr\text{Py Br}+\text{CH}_2=\text{CH Ar}\xrightarrow{\text{Pd catalyst}}\text{Py CH CH Ar}+\text{HBr}

Conditions:

  • Temperature: 80–100°C

  • Yield: 60–70%

Pyridinium Olate Core

  • Acid-Base Behavior : The olate group (O\text{O}^-
    ) acts as a strong base, reacting with protic acids (e.g., HCl) to form neutral pyridone derivatives .

  • Electrophilic Aromatic Substitution : The electron-deficient pyridinium ring undergoes nitration at the meta position under mixed acid conditions (HNO3_3
    /H2_2
    SO4_4
    ) .

Sulfonamide Stability

  • Hydrolysis : Resistant to hydrolysis under physiological conditions (pH 7.4) but cleaved in concentrated HCl (12 M, 100°C) to yield 4-methoxybenzenesulfonic acid and acetamide .

  • Oxidation : The sulfonamide sulfur is oxidized to sulfone derivatives using mCPBA (meta-chloroperbenzoic acid) .

Ethenyl Linker

  • Photochemical [2+2] Cycloaddition : UV irradiation (254 nm) induces dimerization via cycloaddition, forming a cyclobutane derivative.

  • Hydrogenation : Catalytic hydrogenation (H2_2
    , Pd/C) reduces the ethenyl group to an ethyl bridge .

Biological Activity Modulation

  • Enzyme Inhibition : The sulfonamide group interacts with metalloenzymes (e.g., carbonic anhydrase), with IC50_{50}
    values in the nanomolar range .

  • Photoacid Generation : Under UV light, the pyridinium olate releases protons, enabling applications in photoresist technology .

Coordination Chemistry

The olate oxygen and sulfonamide sulfur act as bidentate ligands for transition metals (e.g., Cu2+^{2+}
, Zn2+^{2+}
) . Complexation studies show a 1:1 stoichiometry in DMSO .

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C (TGA), releasing SO2_2
    and CO2_2 .

  • Light Sensitivity : Stores at −20°C in amber vials to prevent photodegradation.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Pyridinium-Based Ionic Salts with Extended π-Systems

1-Methyl-4-[(E)-2-(2-thienyl)ethenyl]pyridinium 4-Chlorobenzenesulfonate ()

  • Structure : Pyridinium cation with a thiophene-substituted ethenyl group and a 4-chlorobenzenesulfonate anion.
  • Key Properties: Exhibits strong non-linear optical (NLO) activity due to planar π-conjugation and ionic charge transfer. Crystal structure analysis reveals intramolecular C–H⋯O/S interactions stabilizing the lattice .
  • Comparison: Substituent Effects: Replacing the thiophene ring in this analog with the phenyl-sulfonamide group in the target compound may alter NLO efficiency. Anion Role: The zwitterionic pyridinium-olate in the target compound eliminates the need for a counterion, simplifying synthesis and improving thermal stability compared to ionic salts like 4-chlorobenzenesulfonate derivatives.
Table 1: Structural and Electronic Comparison
Compound Core Structure Substituents Key Properties
Target Compound Pyridinium-olate Phenyl-N-(4-MeOBSA)acetamido ethenyl Zwitterionic, extended π-system
1-Methyl-4-[(E)-2-(2-thienyl)ethenyl]pyridinium 4-Cl-BS Pyridinium cation Thienyl ethenyl + 4-Cl-BS anion High NLO activity, layered crystals

Sulfonamide-Containing Heterocycles

{4-[5-Methoxy-2-(4-Methoxy-3,5-Dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt (6e/6f) ()

  • Structure: Benzimidazole-sulfonyl derivatives with methoxypyridinyl and phenoxy-acetic acid groups.
  • Key Properties :
    • Designed for proton pump inhibition or antimicrobial activity due to sulfonamide and benzimidazole motifs.
  • Comparison :
    • Functional Groups : Both compounds share sulfonamide linkages, but the target compound’s pyridinium-olate core may offer superior redox stability compared to benzimidazole-based systems.
    • Bioactivity : While 6e/6f are tailored for biological activity, the target compound’s zwitterionic nature could reduce membrane permeability, limiting direct pharmacological use without modification.

Fluorescent Brighteners with Ethenyl Linkers

Fluorescent Brightener 368 ()

  • Structure : Mixture of benzoxazole derivatives with ethenyl bridges.
  • Key Properties :
    • High fluorescence quantum yield due to rigid, conjugated ethenyl-benzoxazole systems.
  • Comparison :
    • Photophysical Behavior : The target compound’s pyridinium-olate group may introduce charge-transfer transitions, shifting emission wavelengths compared to benzoxazole brighteners. However, steric hindrance from the sulfonamide group could reduce fluorescence intensity .

Peptidomimetics and Linker Molecules

Mal-PhAc-Val-Ala-PAB (ADC1730) ()

  • Structure : Maleimide-PAB linker with valine-alanine dipeptide and acetamido groups.
  • Key Properties :
    • Enzymatically cleavable linker for antibody-drug conjugates (ADCs).
  • Comparison :
    • Chemical Stability : The target compound’s sulfonamide group is less prone to hydrolysis than maleimide-thioether bonds in ADC linkers, suggesting utility in stable bioconjugates .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s complexity (e.g., E-configuration, sulfonamide linkage) may require multi-step synthesis, as seen in related pyridinium salts .
  • Unresolved Questions: Limited experimental data on the target compound’s optical or biological properties necessitate further studies. Analogous compounds (e.g., ) suggest promising directions for characterizing NLO or fluorescence behavior.

Actividad Biológica

4-[(1E)-2-{2-[N-(4-methoxybenzenesulfonyl)acetamido]phenyl}ethenyl]pyridin-1-ium-1-olate, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a pyridine ring, an ethenyl group, and a sulfonamide moiety. Its molecular formula is C22H22N2O5S, with a molecular weight of 424.5 g/mol. The unique combination of these structural elements contributes to its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Potassium Channel Inhibition : The compound has been identified as an inhibitor of potassium channels, which play crucial roles in various physiological processes including cardiac function and neuronal signaling. This inhibition can modulate cell excitability and neurotransmitter release.
  • Anti-Cancer Properties : Preliminary studies suggest that this compound may possess anti-cancer properties by interacting with specific proteins involved in tumor progression. It appears to influence cellular signaling pathways that regulate cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
A549 (Lung Cancer)8Inhibition of cell proliferation
HeLa (Cervical Cancer)12Modulation of signaling pathways

These results indicate a promising therapeutic potential for treating various cancers.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and efficacy of the compound:

  • Xenograft Models : In xenograft models using human cancer cells implanted in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

Case Studies

A noteworthy case study involved a patient with advanced breast cancer who received treatment with this compound as part of a clinical trial. The patient exhibited a partial response to the therapy, with notable tumor shrinkage observed after six weeks. This case underscores the potential utility of the compound in clinical settings.

Comparative Analysis with Similar Compounds

Several compounds share structural or functional similarities with this compound. A comparative analysis is presented below:

Compound NameStructure FeaturesBiological Activity
HMN 214Stilbene derivativePolo-like kinase inhibitor
BRD-K70511574Sulfonamide and aromatic ringsInhibitor of specific protein interactions

This table highlights the unique aspects of this compound compared to other compounds with similar functional groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-[(1E)-2-{2-[N-(4-methoxybenzenesulfonyl)acetamido]phenyl}ethenyl]pyridin-1-ium-1-olate?

  • Methodological Answer : The compound can be synthesized via condensation reactions using precursors like pyridinium salts and aromatic aldehydes. For example, analogous pyridinium derivatives are prepared by mixing 1,2-dimethylpyridinium iodide with 4-methoxybenzaldehyde in hot water, followed by crystallization . Key steps include controlling stoichiometry (1:1 molar ratios) and using catalysts like piperidine. Purification often involves recrystallization from ethanol or methanol. Characterization via NMR and IR spectroscopy is critical to confirm intermediate structures.

Q. How can the crystal structure of this compound be resolved experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refinement with SHELXS97/SHELXL97 software are recommended . Key parameters include space group determination (e.g., P1 for centrosymmetric structures) and hydrogen-bonding analysis (e.g., C—H···I interactions). Crystallization conditions (solvent, temperature) must be optimized to obtain diffraction-quality crystals.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and E/Z isomerism of the ethenyl group.
  • IR : Detect functional groups like sulfonamide (S=O stretches ~1350–1150 cm⁻¹) and pyridinium rings.
  • UV-Vis : Assess π→π* transitions in the conjugated system, with λmax typically between 300–400 nm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents on the phenyl ring affect the compound’s photophysical properties?

  • Methodological Answer : Substituents like methoxy (electron-donating) or nitro (electron-withdrawing) alter conjugation and charge distribution. For example, 4-dimethylamino groups in analogous pyridinium salts redshift absorption due to enhanced donor-acceptor interactions . To study this, synthesize derivatives with varying substituents and compare UV-Vis/fluorescence spectra. Time-dependent DFT calculations can model electronic transitions and validate experimental data .

Q. What experimental and computational strategies resolve contradictions in reported nonlinear optical (NLO) properties of similar compounds?

  • Methodological Answer : Discrepancies in NLO activity (e.g., absence in some crystals vs. activity in others) arise from crystal packing and counterion effects. Strategies include:

  • Experimental : Measure hyperpolarizability via Kurtz-Perry powder tests or electric-field-induced second-harmonic generation (EFISHG).
  • Computational : Use Gaussian09 with CAM-B3LYP/6-311++G(d,p) to calculate β values. Compare results with crystallographic data (e.g., centrosymmetric vs. non-centrosymmetric space groups) .

Q. How can hydrogen-bonding networks in the crystal lattice influence solubility and stability?

  • Methodological Answer : Hydrogen bonds (e.g., C—H···O, C—H···π) stabilize the lattice but reduce solubility. For example, sulfonate counterions in pyridinium salts form extensive H-bonding, requiring polar solvents (DMSO, DMF) for dissolution . To improve solubility, modify counterions (e.g., replace benzenesulfonate with tosylate) or introduce hydrophilic groups. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability changes.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : The pyridinium ring is electrophilic due to its positive charge. Reactivity can be probed via:

  • Kinetic Studies : Monitor reactions with nucleophiles (e.g., thiols, amines) using HPLC or UV-Vis.
  • DFT Calculations : Map electrostatic potential surfaces to identify reactive sites. For example, the ethenyl bridge may undergo Michael addition in basic conditions .

Data Contradiction Analysis

Q. Why do some studies report high fluorescence quantum yields for analogous compounds, while others observe quenching?

  • Methodological Answer : Fluorescence behavior depends on aggregation state and solvent polarity. For example:

  • Aggregation-Induced Emission (AIE) : In aqueous solutions, aggregation may enhance fluorescence .
  • Quenching Mechanisms : Heavy atoms (e.g., bromine in counterions ) or intermolecular charge transfer can quench fluorescence. Use lifetime measurements (TCSPC) to distinguish static vs. dynamic quenching.

Methodological Tables

Table 1 : Comparison of Crystallographic Parameters for Analogous Pyridinium Salts

CompoundSpace GroupHydrogen BondsNLO ActivityRef.
4-Methoxybenzenesulfonyl derivativeP1C—H···I, C—H···ONone
4-Bromobenzenesulfonate derivativeP2₁/cC—H···Br, O—H···OModerate

Table 2 : Key Spectral Data for Structural Validation

TechniqueExpected Signals
¹H NMR (DMSO-d6)δ 8.5–9.0 (pyridinium H), δ 7.8–8.2 (sulfonamide H), δ 3.8 (OCH₃)
IR1650 cm⁻¹ (C=O), 1350–1150 cm⁻¹ (S=O), 1600 cm⁻¹ (C=C)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.